![molecular formula C8H17N3 B3159748 1-(1-Methylazetidin-3-yl)piperazine CAS No. 864350-81-2](/img/structure/B3159748.png)
1-(1-Methylazetidin-3-yl)piperazine
Overview
Description
“1-(1-Methylazetidin-3-yl)piperazine” is a chemical compound with the molecular formula C8H19Cl2N3 and a molecular weight of 228.16 . It is typically available in the form of a powder .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(1-Methylazetidin-3-yl)piperazine”, has been a subject of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(1-Methylazetidin-3-yl)piperazine” is 1S/C8H17N3.2ClH/c1-10-6-8(7-10)11-4-2-9-3-5-11;;/h8-9H,2-7H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(1-Methylazetidin-3-yl)piperazine” is a powder that is stored at room temperature . It has a molecular weight of 228.16 .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The 1-(1-Methylazetidin-3-yl)piperazine can be used as a building block in the synthesis of various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Protein Kinase Inhibition
The synthesized oxadiazolopiperazine derivatives, which can be derived from 1-(1-Methylazetidin-3-yl)piperazine, have shown protein kinase inhibition activity . This makes them potential candidates for the development of new therapeutic agents.
Antimicrobial Agents
Inspired by the chemotherapeutic importance of 1,2,3-triazoles as bioisostere of imidazole and hybridization approach, novel piperazine-triazole derivatives can be synthesized as antimicrobial agents . This is a key feature of the designed strategy, which involves the replacement of imidazole or 1,2,4 .
Cyclization of 1,2-diamine Derivatives
1-(1-Methylazetidin-3-yl)piperazine can be used in the cyclization of 1,2-diamine derivatives with sulfonium salts . This method leads to the formation of protected piperazines in high yields .
Synthesis of Piperazinopyrrolidinones
Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . This is another potential application of 1-(1-Methylazetidin-3-yl)piperazine in the synthesis of complex heterocyclic compounds .
Synthesis of 2-substituted Chiral Piperazines
1-(1-Methylazetidin-3-yl)piperazine can be used in the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Safety and Hazards
The safety information available indicates that “1-(1-Methylazetidin-3-yl)piperazine” is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(1-methylazetidin-3-yl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-10-6-8(7-10)11-4-2-9-3-5-11/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLQZCDRCICMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylazetidin-3-yl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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